(1S,9R)-Exatecan mesylate

Stereochemistry Isomer Selectivity Topoisomerase I Inhibition

(1S,9R)-Exatecan mesylate is the low-activity stereoisomer of Exatecan mesylate (DX-8951f), specifically required as a negative control in topoisomerase I inhibition assays. Unlike the active (1R,9R) isomer or racemic Exatecan mesylate, this stereoisomer lacks potent topoisomerase I inhibitory activity, making it essential for validating target engagement, ruling out assay artifacts, and confirming stereospecific binding. Its water solubility and similar physicochemical properties to active isomers also enable its use as a traceable analog in pharmacokinetic/biodistribution studies without confounding bioactivity. Substitution with generic Exatecan mesylate is scientifically unsound—only the (1S,9R) isomer fulfills the negative control role.

Molecular Formula C25H26FN3O7S
Molecular Weight 531.6 g/mol
Cat. No. B15136047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,9R)-Exatecan mesylate
Molecular FormulaC25H26FN3O7S
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
InChIInChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24+;/m0./s1
InChIKeyBICYDYDJHSBMFS-HCGKRMLVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,9R)-Exatecan mesylate: CAS 2938875-54-6, a Low-Activity Stereoisomer of the Potent Topoisomerase I Inhibitor Exatecan mesylate


(1S,9R)-Exatecan mesylate ((1S,9R)-DX8951f, CAS 2938875-54-6) is a specific stereoisomer of the well-characterized camptothecin-derived topoisomerase I inhibitor, Exatecan mesylate (DX-8951f, CAS 169869-90-3) [1]. Exatecan mesylate itself is a water-soluble, non-prodrug hexacyclic analog of camptothecin, demonstrating potent inhibition of DNA topoisomerase I with an IC50 of 2.2 µM (0.975 µg/mL) [2]. Crucially, the (1S,9R) isomer is distinguished as the low-activity stereoisomer, with its (1R,9R) counterpart exhibiting potent inhibitory activity, highlighting the stereochemical sensitivity of the target binding site .

Why (1S,9R)-Exatecan mesylate Cannot Be Substituted with Generic Exatecan or Other Isomers


In drug discovery and development, stereochemistry is a critical determinant of biological activity, and (1S,9R)-Exatecan mesylate is a prime example of this principle. Generic substitution with the more common Exatecan mesylate (DX-8951f) or the potent (1R,9R) isomer is scientifically unsound, as they are not functionally equivalent . The (1S,9R) isomer is explicitly identified as the low-activity stereoisomer of Exatecan, lacking the potent topoisomerase I inhibitory activity of its active counterparts . Therefore, its utility is confined to specific research contexts where an inactive or reduced-activity control is required, such as for mechanistic studies or validating target engagement assays [1].

Quantitative Evidence: How (1S,9R)-Exatecan mesylate's Activity Profile Differs from Key Comparators


Stereoisomer-Dependent Potency: (1S,9R)-Exatecan mesylate is the Low-Activity Isomer vs. the Potent (1R,9R)-Exatecan mesylate

(1S,9R)-Exatecan mesylate is specifically designated as the low-activity isomer relative to its potent (1R,9R) stereoisomer. While (1R,9R)-Exatecan mesylate is a potent topoisomerase I inhibitor with an IC50 of 0.975 µg/mL in mice and 0.82 µg/mL in humans, the (1S,9R) isomer's activity is significantly reduced, making it an essential control for studies requiring an inactive or reduced-potency comparator .

Stereochemistry Isomer Selectivity Topoisomerase I Inhibition Control Compound

Antiproliferative Activity: (1S,9R)-Exatecan mesylate as a Negative Control Against Potent Antiproliferative Camptothecins

While the active Exatecan mesylate (DX-8951f) displays exceptionally potent antiproliferative activity across a broad panel of cancer cell lines, the (1S,9R) isomer serves as a critical low-activity control. Exatecan mesylate exhibits mean GI50 values ranging from 0.877 ng/mL to 2.92 ng/mL against lung, breast, gastric, and colon cancer cells, and shows 6- and 28-fold greater potency than SN-38 and topotecan, respectively [1]. The (1S,9R) isomer, by contrast, lacks this potent activity, allowing researchers to delineate the specific contribution of topoisomerase I inhibition to the observed cellular effects.

Cytotoxicity Cancer Cell Lines GI50 Camptothecin Analog

Physicochemical Properties: (1S,9R)-Exatecan mesylate Matches the Formulation-Friendly Profile of Exatecan mesylate

The (1S,9R) isomer shares the advantageous physicochemical properties of its parent compound, Exatecan mesylate. Exatecan mesylate is a water-soluble, non-prodrug camptothecin analog, offering significant formulation advantages over camptothecin and other analogs like irinotecan [1]. Its aqueous solubility is reported to be at least 8 mg/mL in water and up to 12.5 mg/mL . This solubility profile is essential for both in vitro and in vivo studies, and the (1S,9R) isomer's similar properties ensure that observed differences in activity are due to stereochemistry, not solubility artifacts.

Solubility Formulation Water Soluble Camptothecin Derivative

Optimal Research Applications for (1S,9R)-Exatecan mesylate Based on Its Specific Profile


Negative Control for Topoisomerase I Inhibition Assays

As the low-activity stereoisomer, (1S,9R)-Exatecan mesylate is an ideal negative control in enzymatic assays measuring topoisomerase I inhibition. It can be used alongside the active (1R,9R) isomer or Exatecan mesylate to confirm that observed inhibition is due to specific, stereoselective binding to the enzyme's active site, rather than a nonspecific or assay artifact .

Control for Cellular Cytotoxicity and Specificity Studies

In cell-based proliferation assays, (1S,9R)-Exatecan mesylate serves as a crucial control to differentiate between on-target (topoisomerase I-mediated) cytotoxicity and off-target or nonspecific effects. Its lack of potent antiproliferative activity, in contrast to the highly active Exatecan mesylate (with GI50 values in the low ng/mL range across multiple cancer cell lines), makes it a reliable tool for validating the mechanism of action [1].

Investigating Stereochemical Requirements of Drug Transporters

The high activity of Exatecan mesylate against P-glycoprotein (P-gp)-overexpressing multidrug-resistant cells is a key feature [2]. (1S,9R)-Exatecan mesylate can be used as a stereochemical probe to determine if this evasion of P-gp-mediated efflux is also stereospecific, helping to elucidate the structural determinants of drug-transporter interactions in resistant cancer models.

Pharmacokinetic and Biodistribution Studies of the Inactive Isomer

Given its similar physicochemical properties (e.g., water solubility) to the active isomers, (1S,9R)-Exatecan mesylate can be employed in pharmacokinetic or biodistribution studies as a traceable, low-activity analog. This allows researchers to study drug disposition without the confounding variable of potent biological activity and associated toxicity.

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